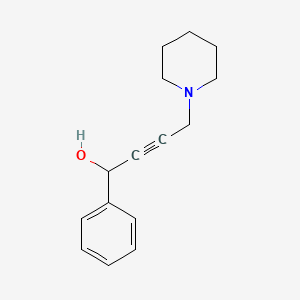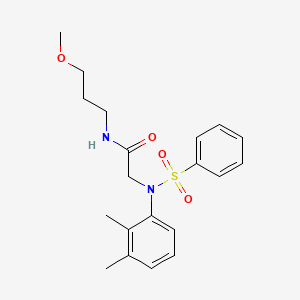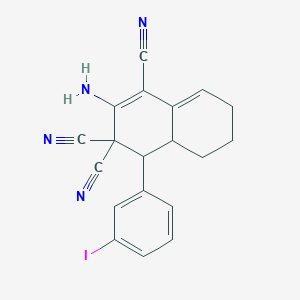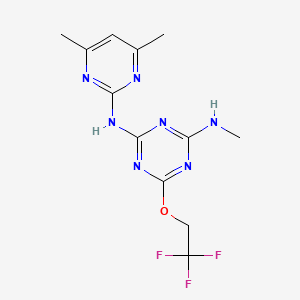![molecular formula C23H27NO2 B5213098 N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5213098.png)
N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide, also known as A-366, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. A-366 belongs to the class of adamantane derivatives, which have been studied extensively for their pharmacological activities.
作用機序
The mechanism of action of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide is not fully understood, but it is believed to act through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide inhibits the activity of HDACs, leading to the increased acetylation of histones and the activation of gene expression.
Biochemical and Physiological Effects
N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects. It increases the acetylation of histones, leading to the activation of gene expression. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide also reduces the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. Additionally, N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide reduces oxidative stress and inflammation in the brain, leading to neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide in lab experiments is its specificity for HDAC inhibition. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has been shown to be more selective for HDAC inhibition than other HDAC inhibitors, which can lead to fewer off-target effects. Additionally, N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several future directions for the study of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide. One direction is to further investigate its potential as an anti-cancer agent. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has shown promising results in inhibiting the proliferation of cancer cells, and further studies could explore its efficacy in animal models and clinical trials. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has shown neuroprotective effects in animal models, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the potential of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide in other areas such as epigenetics and gene regulation.
合成法
The synthesis of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 1,2-diaminoethane and 1-naphthol. The resulting product is purified through recrystallization to obtain a white solid. The purity of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it inhibits the proliferation of cancer cells and induces apoptosis. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has also been investigated for its anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines. Additionally, N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c25-22(23-13-16-10-17(14-23)12-18(11-16)15-23)24-8-9-26-21-7-3-5-19-4-1-2-6-20(19)21/h1-7,16-18H,8-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXYIRSTUBTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCOC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-naphthalen-1-yloxyethyl)adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5213021.png)
![N-1,3-benzodioxol-5-yl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5213026.png)
![11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B5213027.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5213041.png)
![N'-[2-(2-methoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5213055.png)

![3-(4-bromophenyl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5213064.png)
![1-[4-(1-adamantyl)phenoxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5213066.png)


![2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5213090.png)
![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)
